molecular formula C7H4BrFN2O B2753520 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine CAS No. 1820640-57-0

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B2753520
CAS No.: 1820640-57-0
M. Wt: 231.024
InChI Key: DHNFZXANXARPQD-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrFN2O It is characterized by the presence of bromine and fluorine atoms attached to a benzoxazole ring, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring

Preparation Methods

The synthesis of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and fluorine atoms to the benzoxazole ring.

    Cyclization: Formation of the benzoxazole ring through cyclization reactions involving appropriate reagents and catalysts.

For industrial production, the process may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Advanced techniques like nanocatalysts and ionic liquid catalysts are often employed to improve efficiency and selectivity .

Chemical Reactions Analysis

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine can be compared with other similar compounds such as:

    4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar structure but with a sulfur atom instead of oxygen.

    6-Bromo-4-fluoro-1,3-benzoxazol-2-amine: Different positioning of bromine and fluorine atoms.

    4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine: Contains a trifluoromethoxy group instead of a fluorine atom

Properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFZXANXARPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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